Cas no 20072-28-0 ((8aS,12S,12aS,13R)-3,12-dihydroxy-9-(methoxycarbonyl)-13-methyl-8,8a,12a,13-tetrahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene-6-carboxylic acid)

(8aS,12S,12aS,13R)-3,12-dihydroxy-9-(methoxycarbonyl)-13-methyl-8,8a,12a,13-tetrahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene-6-carboxylic acid structure
20072-28-0 structure
Productnaam:(8aS,12S,12aS,13R)-3,12-dihydroxy-9-(methoxycarbonyl)-13-methyl-8,8a,12a,13-tetrahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene-6-carboxylic acid
CAS-nummer:20072-28-0
MF:C22H20N2O7
MW:424.403406143188
CID:1390335
PubChem ID:5087852

(8aS,12S,12aS,13R)-3,12-dihydroxy-9-(methoxycarbonyl)-13-methyl-8,8a,12a,13-tetrahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene-6-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (8aS,12S,12aS,13R)-3,12-dihydroxy-9-(methoxycarbonyl)-13-methyl-8,8a,12a,13-tetrahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene-6-carboxylic acid
    • (8R)-8aα,9,12aα,13-Tetrahydro-5,9β-dihydroxy-8α-methyl-8H-10-oxa-1,7b-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene-2,12-dicarboxylic acid 12-methyl ester
    • Adifoline
    • CHEBI:2488
    • (14S,18S,19S,20R)-5,18-dihydroxy-15-methoxycarbonyl-20-methyl-17-oxa-1,11-diazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2(7),3,5,8,10,12(21),15-heptaene-10-carboxylic acid
    • Q27105684
    • DTXSID30331697
    • 20072-28-0
    • AC1L9C18
    • C09020
    • Inchi: InChI=1S/C22H20N2O7/c1-9-18-12(14(21(28)30-2)8-31-22(18)29)6-15-19-13(7-16(23-15)20(26)27)11-5-10(25)3-4-17(11)24(9)19/h3-5,7-9,12,18,22,25,29H,6H2,1-2H3,(H,26,27)
    • InChI-sleutel: DJWXVEDJWPDUBQ-UHFFFAOYSA-N
    • LACHT: CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC

Berekende eigenschappen

  • Exacte massa: 424.1271
  • Monoisotopische massa: 424.12705098g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 3
  • Complexiteit: 788
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 131Ų

Experimentele eigenschappen

  • Dichtheid: 1.65
  • Kookpunt: 666.7°C at 760 mmHg
  • Vlampunt: 357°C
  • Brekindex: 1.751
  • PSA: 129.42

(8aS,12S,12aS,13R)-3,12-dihydroxy-9-(methoxycarbonyl)-13-methyl-8,8a,12a,13-tetrahydro-12H-11-oxa-7,13a-diazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene-6-carboxylic acid Gerelateerde literatuur

Aanbevolen leveranciers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.